2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with a molecular formula of C27H24N6O4S. This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form a hydrazinecarbothioamide intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves the condensation of the triazole derivative with cinnamaldehyde to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-pyridinyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide apart is its unique combination of functional groups, which confer a wide range of biological activities. Its triazole ring is particularly effective in interacting with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H23N5O2S/c1-33-23-16-14-21(15-17-23)25-29-30-26(31(25)22-12-6-3-7-13-22)34-19-24(32)28-27-18-8-11-20-9-4-2-5-10-20/h2-18H,19H2,1H3,(H,28,32)/b11-8+,27-18+ |
InChI Key |
ZYVJJWFTZJFKKK-YWQNRBPGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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